molecular formula C15H11F2NO3 B11018373 2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate

2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11018373
M. Wt: 291.25 g/mol
InChI Key: HIFZYBADLOBQKW-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate is a chemical compound with the molecular formula C15H11F2NO3 It is known for its unique structure, which includes a difluorophenyl group and a carbamoyl group attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4-difluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific binding interactions or reactivity profiles.

Properties

Molecular Formula

C15H11F2NO3

Molecular Weight

291.25 g/mol

IUPAC Name

[2-[(2,4-difluorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11F2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)

InChI Key

HIFZYBADLOBQKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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